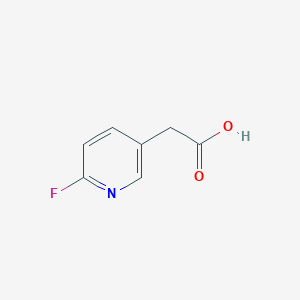

2-(6-Fluoropyridin-3-YL)acetic acid

Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, recognized for their presence in natural products and their extensive use in drug design and synthesis. nih.govresearchgate.net The pyridine ring is a common feature in a wide array of FDA-approved drugs and clinically valuable agents. researchgate.netrsc.org In the search for new therapeutic agents, the incorporation of a pyridine motif into a molecule can enhance its biochemical potency and metabolic stability. nih.gov

The strategic introduction of fluorine atoms into the pyridine scaffold further amplifies its utility. Fluorine's high electronegativity can significantly alter a molecule's properties, including its basicity, which in turn affects solubility and the ability to bind with biological targets. nih.gov This modification has become a key strategy in medicinal chemistry for developing next-generation therapeutics. researchgate.net The carbon-fluorine bond's strength often enhances metabolic stability, a desirable trait for improving a drug candidate's profile. nih.gov

Role of the Acetic Acid Moiety in Chemical Functionality and Derivatization

The acetic acid group is a versatile functional moiety in organic synthesis. Its carboxylic acid component is a crucial handle for a process known as derivatization, where a compound is chemically modified to create a new compound with properties suitable for a specific application, such as analysis or improved biological activity. researchgate.netpsu.edu

In synthetic chemistry, the carboxylic acid group can be readily converted into other functional groups like esters, amides, and thioesters. libretexts.org This process, known as acylation, is fundamental in creating libraries of related compounds to explore structure-activity relationships. nih.gov For example, reacting the carboxylic acid with various amines to form amides is a common tactic in drug discovery. libretexts.org Furthermore, derivatization can improve the detectability of analytes for analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). psu.edunih.gov The conversion of carboxylic acids into esters, for instance, can enhance their volatility and stability for GC analysis. psu.edu

Overview of 2-(6-Fluoropyridin-3-YL)acetic acid as a Core Chemical Structure for Research

This compound integrates the beneficial features of both the fluorinated pyridine ring and the acetic acid moiety, establishing it as a valuable building block in research. It serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. acs.org

The specific arrangement of the fluorine atom at the 6-position of the pyridine ring and the acetic acid group at the 3-position provides a unique chemical structure for further modification. Researchers have utilized this compound as a starting material for creating potent and selective enzyme inhibitors. For example, a derivative of this compound has been used in the synthesis of a potent and selective inhibitor of the MET receptor tyrosine kinase, which is a target in cancer therapy. acs.org The compound's structure allows for systematic derivatization of the acid group to optimize the biological activity and properties of the final target molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1000516-02-8 | pharmaffiliates.com |

| Molecular Formula | C7H6FNO2 | pharmaffiliates.com |

| Molecular Weight | 155.13 g/mol | pharmaffiliates.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 144-148 °C | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-fluoropyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXCOBMQLZESRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697151 | |

| Record name | (6-Fluoropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000516-02-8 | |

| Record name | (6-Fluoropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 6 Fluoropyridin 3 Yl Acetic Acid and Its Analogues

Direct Synthesis Approaches to 2-(6-Fluoropyridin-3-YL)acetic acid

Direct synthesis of this compound often involves the construction of the acetic acid side chain from a pre-functionalized 6-fluoropyridine ring. One common strategy begins with 6-fluoro-3-picoline. This approach involves a sequence of functional group transformations. First, the methyl group is halogenated, typically using N-bromosuccinimide (NBS) under radical initiation, to form 3-(bromomethyl)-6-fluoropyridine. This intermediate is then converted to the corresponding nitrile, 2-(6-fluoropyridin-3-yl)acetonitrile, via reaction with a cyanide salt. The final step is the hydrolysis of the nitrile group under either acidic or basic conditions to yield the target carboxylic acid.

Another prominent direct method is the Arndt-Eistert homologation, which extends a carboxylic acid by one methylene (B1212753) unit. organic-chemistry.orgwikipedia.org This process starts with 6-fluoronicotinic acid. The acid is first converted to its more reactive acid chloride, typically using thionyl chloride or oxalyl chloride. wikipedia.org This acid chloride then reacts with diazomethane (B1218177) to form an α-diazoketone intermediate. organic-chemistry.org The crucial step is the subsequent silver(I)-catalyzed Wolff rearrangement of the diazoketone, which expels dinitrogen gas to form a ketene (B1206846). organic-chemistry.orgnrochemistry.com In the presence of water, this highly reactive ketene is trapped to produce the desired one-carbon homologated product, this compound. organic-chemistry.orgwikipedia.orgyoutube.com While effective, this method requires the use of diazomethane, which is toxic and explosive, leading to the development of safer alternatives like (trimethylsilyl)diazomethane. wikipedia.orgnrochemistry.com

Strategies for the Incorporation of the 6-Fluoropyridin-3-yl Moiety in Related Acetic Acid Derivatives

Alternative to direct synthesis, the 6-fluoropyridin-3-yl moiety can be introduced onto an acetic acid scaffold using various modern synthetic techniques. These methods often provide greater flexibility and access to a wider range of analogues.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridinylacetic Acid Scaffolds

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds, and they are extensively used in the synthesis of biaryl and heteroaryl compounds. youtube.comyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. youtube.comyoutube.com

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron species with a halide or triflate. beilstein-journals.orgnih.gov For the synthesis of pyridinylacetic acid scaffolds, this reaction can be employed by coupling a pyridinylboronic acid with a haloacetic acid derivative. A key starting material for this approach is 6-fluoro-3-pyridinylboronic acid, which is commercially available. sigmaaldrich.com

In a typical reaction, 6-fluoro-3-pyridinylboronic acid is coupled with an α-haloacetate, such as ethyl bromoacetate, in the presence of a palladium catalyst and a base. beilstein-journals.org The choice of catalyst, ligand, and base is crucial for achieving high yields. Common catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often paired with phosphine (B1218219) ligands that stabilize the palladium species. claremont.edu The base, frequently an inorganic carbonate or phosphate, is essential for activating the boronic acid in the transmetalation step of the catalytic cycle. claremont.edu The resulting product is the ethyl ester of this compound, which can be easily hydrolyzed to the final carboxylic acid. This method's tolerance of various functional groups makes it highly adaptable for creating diverse analogues. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids This table presents generalized conditions based on literature for similar Suzuki-Miyaura couplings and does not represent a specific synthesis of the title compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-110 | beilstein-journals.org |

| Pd(dppf)Cl₂ | (none) | Cs₂CO₃ | Dioxane | 80-100 | claremont.edu |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | THF | 65-80 | claremont.edu |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | beilstein-journals.org |

The Heck reaction forms a carbon-carbon bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org To synthesize pyridinylacetic acid analogues, a halo-fluoropyridine can be reacted with an acrylate (B77674) ester, such as ethyl acrylate or n-butyl acrylate. nih.govnih.gov For instance, 5-bromo-2-fluoropyridine (B45044) serves as a suitable starting material.

The reaction yields an ethyl (E)-3-(6-fluoropyridin-3-yl)acrylate intermediate. organic-chemistry.org This conjugated system is then subjected to a reduction step, typically catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to saturate the double bond. This reduction affords the corresponding pyridinylpropanoate ester. Finally, hydrolysis of the ester group provides the target acetic acid derivative. The Heck reaction's utility is demonstrated by its application in synthesizing complex molecules, including pharmaceuticals. nih.gov

Table 2: Typical Reagents for Heck Reaction Sequences This table outlines a general sequence for synthesizing pyridinylacetic acids via the Heck reaction, based on analogous transformations.

| Step | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| 1. Heck Coupling | 5-Bromo-2-fluoropyridine, Ethyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N, 100-120°C | Ethyl (E)-3-(6-fluoropyridin-3-yl)acrylate | nih.govorganic-chemistry.org |

| 2. Reduction | H₂, Pd/C, Ethanol, rt | Ethyl 2-(6-fluoropyridin-3-yl)acetate | nih.gov |

| 3. Hydrolysis | LiOH or NaOH, H₂O/THF, rt | This compound | beilstein-journals.org |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA_r_) is a fundamental reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups or containing good leaving groups. rsc.orgyoutube.com The fluorine atom in 2-fluoropyridines strongly activates the ring for nucleophilic attack, making SNA_r_ a highly effective strategy. nih.gov

A common approach involves the reaction of a suitably substituted fluoropyridine with a carbanion derived from a malonic ester, such as diethyl malonate. beilstein-journals.org For example, reacting 2,5-difluoropyridine (B1303130) with the sodium salt of diethyl malonate would lead to the displacement of the fluorine at the 2-position, which is highly activated by the ring nitrogen. The resulting intermediate, diethyl 2-(5-fluoropyridin-2-yl)malonate, can then undergo hydrolysis and subsequent decarboxylation in a single step by heating with an acid (e.g., HBr in acetic acid) to yield 2-(5-fluoropyridin-2-yl)acetic acid. beilstein-journals.org A similar strategy starting with 5-bromo-2-fluoropyridine would yield the title compound, this compound, after an initial malonic ester substitution followed by hydrolysis and decarboxylation. This method avoids the use of often costly or sensitive organometallic reagents. beilstein-journals.org

Functionalization of Pre-existing Pyridine (B92270) Rings

Another synthetic avenue involves the direct functionalization of a pre-formed 6-fluoropyridine ring. nih.govmdpi.com Modern C-H activation techniques offer a pathway to directly introduce functional groups onto the pyridine core, though regioselectivity can be a challenge. mdpi.comnih.gov

A more classical and predictable approach is the Willgerodt-Kindler reaction. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction transforms an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.org The synthesis of this compound could be envisioned starting from 3-acetyl-6-fluoropyridine. Reaction with elemental sulfur and an amine, such as morpholine, under thermal conditions would yield the morpholine-4-carbothioic S-(6-fluoropyridin-3-yl)methyl amide. researchgate.net Subsequent acidic or basic hydrolysis of this thioamide would furnish the desired acetic acid. This method effectively achieves the migration and oxidation of the carbonyl group in one pot. wikipedia.orgorganic-chemistry.org

General Procedures for Preparation of 2-(Pyridine-3-yl)acetic Acid Derivatives

The preparation of 2-(pyridine-3-yl)acetic acid derivatives can be accomplished through several synthetic routes. These methods often involve the construction of the acetic acid side chain on a pre-existing pyridine ring or the formation of the pyridine ring itself.

One common approach begins with the functionalization of picoline (methylpyridine). For instance, α-picoline can be deprotonated using a strong base like phenyllithium (B1222949) or sodium amide, followed by carboxylation with carbon dioxide (dry ice) to yield the corresponding pyridylacetic acid. orgsyn.org The resulting picolyllithium can be reacted with dry ice, and subsequent workup yields the acetic acid derivative. orgsyn.org Ester derivatives can also be prepared by reacting the intermediate with an appropriate chloroformate or by direct esterification of the acid. orgsyn.org

Another widely used set of procedures involves multi-step syntheses starting from substituted pyridines. For example, derivatives can be prepared by the condensation of certain oxazoles with dienophiles in a Diels-Alder reaction. google.com Furthermore, commercially available materials like 2-chloro-5-nitropyridine (B43025) can serve as a starting point for a sequence of reactions including nucleophilic substitution, reduction of the nitro group, and subsequent elaboration of the side chain to form complex derivatives like 3-(pyridine-3-yl)-2-oxazolidinones. nih.gov

Modern synthetic methods often employ transition-metal-catalyzed cross-coupling reactions. A pertinent example for the synthesis of fluorinated analogues involves the Suzuki coupling. In this approach, a boronic acid derivative, such as (6-fluoropyridin-3-yl)boronic acid, is coupled with a suitable partner in the presence of a palladium catalyst like Pd(dppf)Cl₂·CH₂Cl₂. researchgate.netnih.gov This strategy is effective for creating carbon-carbon bonds on the pyridine ring, which can then be further modified to introduce the acetic acid moiety.

The following table summarizes various general procedures for preparing these derivatives.

| Starting Material | Key Reagents/Reaction Type | Product Type | Reference(s) |

| α-Picoline | Phenyllithium, Dry Ice (CO₂) | 2-(Pyridin-2-yl)acetic acid | orgsyn.org |

| 2-Chloro-5-nitropyridine | Morpholine, Pd-C/HCOONH₄, n-BuLi, (R)-glycidyl butyrate | 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | nih.gov |

| Substituted Acetophenone, Benzaldehyde | Hydrazine hydrate, Malononitrile | 2-Amino-4,6-disubstituted-nicotinonitrile derivatives | ijpsonline.com |

| Bromoalkene, (2-methoxypyridin-3-yl)boronic acid | Pd(OAc)₂, XPhos, K₃PO₄ | Pyridine-derived Bedaquiline analogues | nih.gov |

| 5-Bromo-2-methoxypyridine derivative | Allyl zinc bromide | Functionalized pyridine derivative | nih.gov |

| (6-Fluoropyridin-3-yl)boronic acid | Bromo-compound, Pd(dppf)Cl₂·CH₂Cl₂ | 6-Fluoropyridin-3-yl substituted compounds | researchgate.net |

Comparative Analysis of Synthetic Pathways and Methodological Advancements

The advent of transition-metal-catalyzed cross-coupling reactions represents a significant methodological advancement for the synthesis of pyridine derivatives. nih.govijpsonline.com The Suzuki coupling, for instance, allows for the efficient and modular construction of substituted pyridines from boronic acids and halide precursors under relatively mild conditions. researchgate.netnih.gov This approach is particularly valuable for synthesizing compounds like this compound, where the key C-C bond can be formed by coupling (6-fluoropyridin-3-yl)boronic acid with a suitable acetic acid synthon. These methods generally offer higher yields, greater functional group tolerance, and more convergent synthetic designs compared to classical approaches.

Annulation reactions, where the pyridine ring is constructed from acyclic precursors, provide another modern and efficient route. ijpsonline.com For example, the reaction between ketoxime-enoates and N-acetyl enamides, triggered by ammonium (B1175870) iodide, can produce highly substituted pyridines in good yields. ijpsonline.com Such methods are powerful for creating diverse pyridine libraries.

The following table provides a comparative analysis of these synthetic approaches.

| Synthetic Pathway | Advantages | Disadvantages | Key Advancements | Reference(s) |

| Picoline Carboxylation | Direct, uses simple starting materials. | Requires very strong bases, harsh conditions, potential for side products. | Use of alternative bases and reaction conditions to improve safety and yield. | orgsyn.orgscielo.br |

| Multi-step Linear Synthesis | High flexibility for complex substitutions. | Long reaction sequences, protection/deprotection steps, lower overall yields. | Development of more efficient and selective reagents for individual steps. | nih.govresearchgate.net |

| Transition-Metal Cross-Coupling (e.g., Suzuki) | High yield, excellent functional group tolerance, modular and convergent. | Cost of catalysts and ligands, potential for metal contamination in the final product. | Development of more active and stable palladium catalysts (e.g., those with XPhos ligands). | researchgate.netnih.govijpsonline.com |

| Annulation/Cyclization Reactions | Rapid construction of highly substituted pyridine rings, good yields. | Starting materials can be complex to synthesize. | One-pot multi-component reactions to increase efficiency. | ijpsonline.com |

Chemical Transformations and Derivatization of 2 6 Fluoropyridin 3 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the molecule's reactivity, allowing for a variety of classical transformations to form amides, esters, anhydrides, and salts.

Amide Bond Formation with Amines (e.g., N-Pyridinyl-acetamides)

The conversion of the carboxylic acid moiety of 2-(6-Fluoropyridin-3-YL)acetic acid into an amide bond is a fundamental transformation. Direct reaction with an amine is generally unfavorable and requires high temperatures, which can be detrimental to the integrity of the reacting molecules. youtube.com Therefore, the use of coupling agents is the preferred method for forming N-substituted acetamides under mild conditions.

Standard peptide coupling reagents are widely employed for this purpose. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions.

A typical reaction protocol involves dissolving this compound, the desired amine, the coupling agent (e.g., EDCI), and an additive in an appropriate aprotic solvent like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or pyridine (B92270). rsc.org The reaction proceeds at room temperature, yielding the corresponding amide. For instance, reacting the parent acid with another substituted pyridine amine would generate various N-pyridinyl-acetamides.

Table 1: Common Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Role |

| Coupling Agents | EDCI, DCC | Activates the carboxylic acid for nucleophilic attack. |

| Additives | HOBt, HOAt | Suppresses racemization and improves reaction rates. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralizes acid byproducts, can be used if starting from an amine salt. |

| Solvent | DCM, DMF, Pyridine | Provides a medium for the reaction. |

Esterification and Anhydride (B1165640) Formation

Esterification: The carboxylic acid can be converted to its corresponding esters through several methods. The Fischer esterification, a classic approach, involves reacting the acid with an alcohol in the presence of a strong Brønsted acid catalyst like sulfuric acid. rug.nlresearchgate.net This is an equilibrium-driven process, and the removal of water is necessary to drive the reaction to completion. However, the harsh acidic conditions can sometimes be incompatible with sensitive substrates. rug.nl

Alternative methods include reaction with an alkyl halide under basic conditions or using coupling agents similar to those in amide synthesis. The Mitsunobu reaction provides another route, utilizing a phosphine (B1218219) and an azodicarboxylate reagent, though it involves stoichiometric reagents. rug.nl

Anhydride Formation: Symmetrical anhydrides can be synthesized from two equivalents of the carboxylic acid, typically through dehydration at very high temperatures (e.g., 600-800°C), a method more suited for industrial settings. wikipedia.org Alternatively, dehydrating agents can be used under milder conditions.

A mixed anhydride can be formed in situ. For example, reaction of a carboxylic acid with acetic anhydride can generate a mixed acetic-fatty anhydride, which can then act as an acylating agent. wikipedia.orgresearchgate.net The formation of a more reactive acid derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride), provides a versatile intermediate that readily reacts with a carboxylate salt to form an anhydride.

Table 2: General Methods for Ester and Anhydride Synthesis

| Transformation | Method | Key Reagents | General Applicability |

| Esterification | Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Simple, atom-economical but requires acid-stable substrates. rug.nl |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine, DEAD/DIAD | Mild conditions, works for a wide range of alcohols. rug.nl | |

| Anhydride Formation | Thermal Dehydration | Heat | Primarily for simple, stable symmetrical anhydrides. wikipedia.org |

| From Acid Chlorides | Carboxylate Salt, Acid Chloride | Versatile, two-step process for symmetrical or mixed anhydrides. | |

| Mixed Anhydride | Acetic Anhydride | Forms a mixed anhydride for subsequent acylation reactions. researchgate.net |

Salt Formation and Characterization

As a carboxylic acid, this compound readily undergoes acid-base reactions to form carboxylate salts. Treatment with a suitable inorganic base, such as sodium hydroxide (B78521) or potassium carbonate, or an organic base like an amine, results in deprotonation of the carboxylic acid to yield the corresponding carboxylate salt and water (or the protonated amine).

The formation of the salt can be confirmed by various analytical techniques.

Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the carboxylic acid (typically ~1700-1730 cm⁻¹) disappears and is replaced by two new stretches for the carboxylate anion: an asymmetric stretch (~1550-1610 cm⁻¹) and a symmetric stretch (~1400-1440 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The acidic proton of the -COOH group, which appears as a broad singlet far downfield in the ¹H NMR spectrum, disappears upon salt formation. Changes in the chemical shifts of the adjacent methylene (B1212753) (-CH₂-) protons and the aromatic protons on the pyridine ring would also be expected.

Reactions at the Pyridine Ring

The 6-fluoropyridine ring is the site of important substitution reactions, with its reactivity pattern governed by the interplay of the ring nitrogen and the fluorine substituent.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene. The ring nitrogen is electron-withdrawing and deactivates the ring towards attack by electrophiles. rsc.org Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring. rsc.orgmasterorganicchemistry.com

For this compound, the ring is subject to the deactivating effects of three different features:

Pyridine Nitrogen: Strongly deactivating, directs incoming electrophiles to the meta-position (C-3 and C-5).

Acetic Acid Group (at C-3): A deactivating, meta-directing group. It would direct an incoming electrophile to the C-5 position.

Fluorine Atom (at C-6): Deactivating due to its electronegativity, but it is an ortho-, para-director. It would direct an incoming electrophile to the C-3 and C-5 positions.

Considering these combined effects, the pyridine ring is highly deactivated. If a reaction were to occur under forcing conditions, the C-5 position is the most likely site for electrophilic attack, as it is meta to both the ring nitrogen and the C-3 acetic acid group, and para to the C-6 fluorine atom. However, achieving EAS on this substrate would be exceptionally challenging.

Nucleophilic Substitutions on the Pyridine Nucleus

In contrast to its inertness towards electrophiles, the fluorinated pyridine ring is activated for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The fluorine atom at the C-6 position is a good leaving group and is activated towards displacement by the electron-withdrawing effect of the ring nitrogen atom. youtube.com This type of reaction is a powerful tool for introducing a variety of substituents at the 6-position.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org Aromaticity is then restored by the expulsion of the fluoride (B91410) ion.

A wide range of nucleophiles can be used, including:

Amines: Primary and secondary amines react readily, often with heating, to displace the fluorine and form 6-amino-substituted pyridines. youtube.comnih.gov

Alkoxides and Hydroxides: Nucleophiles like sodium methoxide (B1231860) or potassium hydroxide can be used to introduce alkoxy or hydroxyl groups.

Thiols: Thiolates can displace the fluorine to form 6-thioether derivatives.

Carboxylic Acids: Under certain conditions, such as photoredox catalysis, carboxylic acids can act as nucleophiles, although fluoropyridines can be challenging substrates for this specific transformation. nih.gov

The high yield of SNAr reactions on substrates like 2-fluoropyridine (B1216828) makes this a reliable and synthetically useful transformation for modifying the pyridine core of this compound. nih.gov

Applications As a Building Block in Advanced Organic Synthesis

Precursor in Heterocyclic Systems Synthesis

The unique combination of a pyridine (B92270) ring and a carboxylic acid functional group in 2-(6-fluoropyridin-3-yl)acetic acid allows it to be a starting point for the construction of a wide array of fused and substituted heterocyclic scaffolds. Through strategic chemical modifications, this compound can be converted into key intermediates that participate in various cyclization and condensation reactions to build complex molecular architectures.

The imidazo[2,1-b]thiazole (B1210989) core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities including antiviral and antimycobacterial properties. nih.gov A common route to this bicyclic system is the condensation of a 2-aminothiazole (B372263) with an α-haloketone.

While direct use of this compound in this condensation is not feasible, it can be readily converted into the required α-haloketone precursor. A plausible synthetic pathway involves:

Activation of the carboxylic acid: The acetic acid is first converted to a more reactive species, such as an acid chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

Formation of a β-ketone: The resulting acid chloride can undergo a Friedel-Crafts acylation or a similar reaction with an appropriate carbon nucleophile to form a ketone.

α-Halogenation: The ketone is then halogenated at the α-position, typically using bromine in acetic acid or N-bromosuccinimide, to yield the key α-haloketone intermediate.

Cyclocondensation: This α-haloketone, now bearing the 6-fluoropyridin-3-yl moiety, can be reacted with a 2-aminothiazole derivative in a cyclocondensation reaction to furnish the final imidazo[2,1-b]thiazole scaffold. acs.orgyoutube.com

This multi-step approach allows the incorporation of the fluoropyridine unit into the imidazo[2,1-b]thiazole framework, opening avenues to novel derivatives. nih.govncert.nic.in

Quinolines and their aza-analogs, naphthyridines, are core structures in numerous pharmaceuticals and functional materials. wikipedia.orgyoutube.com Classic synthetic methods like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, are widely employed for their synthesis. youtube.com

To utilize this compound as a precursor for these systems, its acetic acid side chain must be transformed into a functional group suitable for cyclization. For instance, in the synthesis of a naphthyridine (a pyridopyridine), the following strategy could be envisioned:

The this compound can be converted into a β-keto ester derivative through condensation with a reagent like ethyl acetate (B1210297) in the presence of a strong base.

This newly formed β-keto ester, containing the required α-methylene and carbonyl functionalities, can then undergo a Friedländer-type condensation with an aminopyridine-carboxaldehyde.

This reaction constructs the second pyridine ring, yielding a naphthyridine derivative substituted with the 6-fluoropyridin-3-yl group.

Various synthetic strategies for quinolines and naphthyridines have been developed, including those starting from preformed pyridine rings or utilizing palladium-catalyzed cross-coupling reactions. researchgate.netCurrent time information in Bangalore, IN.organic-chemistry.org The adaptability of this compound allows for its potential integration into these modern synthetic routes after appropriate functionalization.

The synthesis of complex fused heterocyclic systems such as benzoimidazotriazines is of significant interest due to their potential applications in medicinal chemistry, for example as phosphodiesterase (PDE) inhibitors. organic-chemistry.org The specific scaffold of benzo[e]imidazo nih.govacs.orgnih.govtriazines is not commonly reported; however, the synthesis of isomeric structures like benzo[e]imidazo[2,1-c] ncert.nic.inorganic-chemistry.orgtriazines has been described. organic-chemistry.org

The synthesis of such systems typically involves multiple steps, starting from substituted nitroanilines which are used to construct a benzimidazole (B57391) ring, followed by the annulation of the triazine ring. A representative synthesis of a related benzoimidazotriazine scaffold proceeds through a seven-step route. organic-chemistry.org Incorporating the this compound moiety into such a structure would be a complex undertaking, likely requiring its conversion into a substituted aniline (B41778) or benzimidazole precursor that could then be carried through the multi-step cyclization process. This highlights the role of the starting acid as a foundational block that requires significant, yet plausible, chemical modification to be integrated into highly complex heterocyclic targets.

Oxazolidinones are a critical class of antibiotics, with linezolid (B1675486) being a prominent example. nih.gov The core structure is often a 3-aryl-2-oxazolidinone. Synthetic strategies frequently involve the cyclization of β-amino alcohols or the reaction of epoxides with isocyanates or carbamates.

The this compound can serve as a precursor to the aryl component of these structures. A common approach to synthesize 3-(pyridin-3-yl)-2-oxazolidinone derivatives begins with a corresponding aminopyridine. A feasible synthetic plan could involve:

Starting with a related precursor, 5-amino-2-fluoropyridine, which contains the essential fluorinated pyridine core.

This aminopyridine is reacted with a chiral three-carbon unit, such as (R)-glycidyl butyrate, in the presence of a strong base like n-butyllithium. This step forms a key amino alcohol intermediate.

The intermediate is then cyclized to form the 2-oxazolidinone (B127357) ring.

Subsequent modifications can be made to the side chain to yield a variety of derivatives.

This pathway demonstrates how the fluoropyridine core, accessible from precursors related to this compound, can be effectively incorporated into the medicinally important oxazolidinone scaffold. nih.gov

Pyridine nucleosides, where a pyridine ring replaces the typical purine (B94841) or pyrimidine (B1678525) base, are of interest as potential therapeutic agents. In C-nucleosides, the sugar moiety is attached to the heterocyclic base via a carbon-carbon bond.

This compound can be envisioned as a starting material for pyridine C-nucleosides. A synthetic strategy could involve:

Functional group modification: The carboxylic acid group of the starting material could be converted into a different functional group suitable for coupling, for example, by reduction to an alcohol, conversion to a halide, and then formation of an organometallic reagent.

Coupling with a sugar derivative: This organometallic pyridine derivative can then be coupled with an electrophilic sugar derivative, such as a protected lactone or glycosyl halide, to form the crucial C-C bond.

Final elaboration: Subsequent chemical steps, such as cyclization and deprotection, would be necessary to yield the final pyridine C-nucleoside.

The synthesis of related 3-fluoro-6-S-(2-S-pyridyl) nucleosides has been reported, showcasing the feasibility of incorporating fluorinated pyridine rings into nucleoside structures through multi-step synthetic sequences.

Substituted benzonitriles are important intermediates and final products in various areas of chemical research. The synthesis of these compounds often relies on methods that introduce the nitrile (-CN) group onto an aromatic ring. The Sandmeyer reaction, which converts an aryl amine to an aryl nitrile via a diazonium salt, is a classic method for this transformation. researchgate.net

To create a substituted benzonitrile (B105546) derivative incorporating the fluoropyridine moiety from this compound, a cross-coupling strategy is highly plausible. A modern and versatile approach would be the Suzuki coupling reaction. The synthesis could proceed as follows:

Preparation of a halopyridine: The this compound would first need to be converted into a halopyridine, for instance, 5-bromo-2-fluoropyridine (B45044). This can be achieved through a series of standard functional group transformations.

Suzuki cross-coupling: The resulting 5-bromo-2-fluoropyridine can then be coupled with a substituted phenylboronic acid that also bears a cyano group (e.g., 4-cyanophenylboronic acid). This reaction, typically catalyzed by a palladium complex, directly forms a C-C bond between the pyridine ring and the benzonitrile moiety.

This method provides a direct and efficient route to biaryl systems where one of the rings is a substituted benzonitrile and the other is the fluoropyridine core derived from the initial acetic acid. Modern cyanation methods also allow for the conversion of aryl halides or arylboronic acids directly to aryl nitriles, offering alternative pathways for synthesis.

Role in Medicinal Chemistry Research and Drug Lead Optimization: a Chemical Perspective

Design of Bioactive Molecules Utilizing the 2-(6-Fluoropyridin-3-YL)acetic acid Scaffold or its Analogues

The inherent characteristics of the this compound scaffold, including the electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine (B92270) ring, along with the acidic functionality, make it a versatile starting point for the synthesis of complex molecules. These features influence the compound's reactivity, binding interactions, and pharmacokinetic properties, which are critical for the development of effective therapeutic agents.

Development of Enzyme Inhibitors

The this compound moiety has been instrumental in the creation of potent inhibitors for several key enzymes implicated in disease pathogenesis.

Phosphodiesterase 2A (PDE2A) Inhibitors: PDE2A is a crucial enzyme in the regulation of cyclic nucleotide signaling pathways. nih.govnih.gov Its inhibition has been explored as a therapeutic strategy for cognitive impairments and other neurological disorders. nih.govnih.gov While direct incorporation of the this compound structure into PDE2A inhibitors is not explicitly detailed in the provided results, the broader class of pyridine-containing compounds has been investigated. For instance, TAK-915, a selective PDE2A inhibitor, features a complex pyridopyrazinone core, highlighting the utility of the pyridine motif in targeting this enzyme family. nih.gov The development of potent and selective PDE2A inhibitors like BAY 60-7550 further underscores the importance of heterocyclic structures in this area. wikipedia.org

Glutaminyl Cyclase (QC) Inhibitors: Glutaminyl cyclase is involved in the formation of pyroglutamate-modified amyloid-beta peptides, which are key pathological markers in Alzheimer's disease. nih.govnih.gov The inhibition of QC is a promising approach to mitigate the progression of this neurodegenerative disorder. nih.govnih.gov Research has led to the discovery of highly potent QC inhibitors with subnanomolar IC50 values. nih.gov While the specific use of this compound is not directly mentioned, the development of imidazole, benzimidazole (B57391), and triazole-based QCIs demonstrates the successful application of heterocyclic scaffolds in designing effective inhibitors. nih.gov For example, the benzimidazole derivative 227 has shown significant in vivo efficacy in reducing pyroform Aβ concentrations in animal models. nih.gov

Table 1: Examples of Enzyme Inhibitors with Heterocyclic Scaffolds

| Inhibitor | Target Enzyme | Scaffold Type | Key Findings |

|---|---|---|---|

| TAK-915 | PDE2A | Pyridopyrazinone | Ameliorates age-related cognitive decline in rodent models. nih.gov |

| BAY 60-7550 | PDE2A | Purine (B94841) analogue | Highly potent and selective for PDE2A. wikipedia.org |

| 227 | Glutaminyl Cyclase | Benzimidazole | Reduces pyroform Aβ in an AD animal model. nih.gov |

Design of Molecules for Antineoplastic Research

The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, including those derived from or analogous to this compound. The strategy often involves designing molecules that can selectively target cancer cells or modulate the tumor microenvironment.

Research into 3-arylflavone-8-acetic acid derivatives has shown that the presence of electron-withdrawing substituents can lead to moderate direct cytotoxicities against cancer cell lines like HT-29 human colon adenocarcinoma and A549 lung adenocarcinoma. nih.gov Specifically, compounds with methoxy (B1213986) groups exhibited higher indirect cytotoxicities against A549 cells than the well-known agent DMXAA and were found to induce the production of tumor necrosis factor α (TNF-α) in human peripheral blood mononuclear cells. nih.gov This highlights the potential of acetic acid-bearing aromatic structures in cancer therapy.

Exploration in Antibacterial Agent Development

The rise of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action. nih.gov The this compound scaffold and its analogues have been utilized in the synthesis of compounds with promising antibacterial activity.

A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, showing potent activity against Gram-positive bacteria. mdpi.com One compound, 7j, exhibited an eight-fold stronger inhibitory effect than linezolid (B1675486), a clinically used antibiotic, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. mdpi.com These compounds were also found to inhibit biofilm formation, a key virulence factor in many bacterial infections. mdpi.com Similarly, other 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated strong antibacterial activity against various Gram-positive strains. nih.gov

Table 2: Antibacterial Activity of Oxazolidinone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7j | Gram-positive bacteria | 0.25 | mdpi.com |

Design of Ligands for Specific Receptors

The this compound framework can be modified to create ligands that bind with high affinity and selectivity to specific receptors, thereby modulating their activity.

Sphingosine 1-Phosphate (S1P) Receptor 1: S1P receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes. nih.govnih.gov The design of selective ligands for these receptors is a key area of drug discovery. While the direct use of this compound is not explicitly cited, the discovery of dual orexin (B13118510) receptor antagonists (DORAs) like MK-6096, which features a 5-fluoropyridin-2-yl)oxy]methyl moiety, illustrates the successful incorporation of fluoropyridine structures into receptor ligands. nih.gov This compound has advanced to Phase II clinical trials for the treatment of insomnia. nih.gov

Investigation of HIV Replication Inhibitors

The development of effective antiretroviral therapies is a cornerstone of HIV management. The this compound scaffold has been explored for its potential in creating inhibitors of HIV replication.

Derivatives of 2,6-di(arylamino)-3-fluoropyridine have been synthesized and shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The inclusion of a fluorine atom in the pyridine ring was demonstrated to enhance the anti-HIV activity against both wild-type and drug-resistant viral strains. nih.gov Furthermore, pyridin-3-yl acetic acid derivatives have been disclosed as inhibitors of HIV integrase, a key enzyme in the viral replication cycle. google.comgoogle.com These compounds, including those with a quinoline (B57606) core, act by disrupting the interaction between integrase and the host protein LEDGF/p75. nih.gov

Structure-Activity Relationship (SAR) Studies from a Synthetic and Structural Standpoint

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their potency and selectivity.

In the development of antibacterial oxazolidinones, SAR studies revealed that modifications to the C ring of the molecule led to derivatives with improved antibacterial activities. nih.gov The introduction of a pyrimidine (B1678525) aromatic ring was considered beneficial due to its unique electronegativity and ability to form hydrogen bonds. mdpi.com For antineoplastic 3-arylflavone-8-acetic acid derivatives, SAR analysis indicated that compounds with electron-withdrawing substituents generally exhibited moderate direct cytotoxicity. nih.gov In the context of anti-cryptosporidium agents, SAR studies on aryl acetamide (B32628) triazolopyridazines highlighted a preference for electron-withdrawing groups on the aryl tail and the synergistic effect of a 3,4-dichloro substitution pattern. nih.gov The strategic placement of fluorine atoms has also been shown to be a key factor in enhancing the potency of various bioactive molecules. nih.govnih.gov

Influence of Fluorine Substitution on Molecular Design Principles

The introduction of a fluorine atom at the 6-position of the pyridinyl acetic acid scaffold in this compound imparts a unique set of properties that medicinal chemists can leverage during the drug design and optimization process. The high electronegativity and relatively small size of fluorine distinguish it from other halogens, allowing for subtle yet significant modifications to a molecule's profile.

The presence of fluorine can profoundly impact a molecule's metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can block or slow down metabolic degradation, thereby increasing the compound's half-life and bioavailability. For instance, in many heterocyclic compounds, certain positions on the ring are susceptible to oxidative metabolism. The strategic placement of a fluorine atom, as seen in this compound, can shield the molecule from such metabolic attacks.

Furthermore, fluorine substitution can significantly alter the acidity (pKa) of nearby functional groups. The electron-withdrawing nature of the fluorine atom in the pyridine ring can lower the pKa of the carboxylic acid moiety in this compound. This modulation of acidity can be critical for optimizing a drug's pharmacokinetic profile, including its absorption, distribution, and target engagement. The ability to fine-tune the ionization state of a molecule at physiological pH is a key consideration in rational drug design.

The utility of this compound and its derivatives as scaffolds in medicinal chemistry is evident from their inclusion in various patent applications for the synthesis of biologically active molecules. These patents often describe the synthesis of complex molecules where the this compound moiety serves as a key structural component, highlighting its importance as a building block in the development of new chemical entities with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |

| 2-(Pyridin-3-yl)acetic acid | C7H7NO2 | 137.14 | 0.1 | 4.3 |

| This compound | C7H6FNO2 | 155.13 | 0.5 | 3.8 |

| 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | 171.58 | 0.9 | 3.7 |

Note: LogP and pKa values are predicted and can vary based on the prediction software and conditions.

Future Directions and Emerging Research Avenues for 2 6 Fluoropyridin 3 Yl Acetic Acid

Integration with Flow Chemistry and Automated Synthesis Paradigms

The paradigm of chemical synthesis is undergoing a significant transformation, with a move away from traditional batch processes towards continuous flow manufacturing. organic-chemistry.orgnih.gov This shift is driven by the numerous advantages offered by flow chemistry, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration with automated systems. organic-chemistry.orgacs.org For a molecule with the potential of 2-(6-Fluoropyridin-3-YL)acetic acid, the adoption of flow chemistry and automated synthesis represents a critical step towards its efficient and scalable production.

Future research will likely focus on developing robust and efficient continuous flow processes for the synthesis of this compound and its derivatives. This could involve the use of packed-bed microreactors, which allow for precise control over reaction parameters and can be operated continuously for extended periods, making them ideal for large-scale production. organic-chemistry.org For instance, the N-oxidation of pyridine (B92270) derivatives, a common step in their functionalization, has been successfully demonstrated in a continuous flow microreactor using a titanium silicalite (TS-1) catalyst with hydrogen peroxide. organic-chemistry.org This approach offers a safer and more efficient alternative to traditional batch methods and could be adapted for the synthesis of precursors to this compound.

Furthermore, automated synthesis platforms, which combine robotics with flow chemistry, will be instrumental in accelerating the discovery and optimization of novel derivatives. These systems can perform numerous reactions in parallel, rapidly exploring a wide range of reaction conditions and building blocks. The fully automated synthesis of radiolabeled compounds like [¹⁸F]nifene, a molecule with a fluorinated pyridine core, highlights the potential of these technologies to handle complex syntheses with high precision and minimal manual intervention. uchicago.edu Applying such automated workflows to this compound would enable the high-throughput synthesis of compound libraries for screening in drug discovery and materials science.

A key area of investigation will be the development of integrated flow processes that combine multiple reaction steps, such as synthesis, derivatization, and purification, into a single, continuous operation. This approach, often referred to as "end-to-end" synthesis, can significantly reduce manufacturing time and cost. The one-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor demonstrates the feasibility of carrying out multi-component reactions in a continuous fashion, offering a template for developing similar strategies for this compound. nih.govresearchgate.net

Exploration of Novel Catalytic Methods for Selective Derivatization

The development of novel catalytic methods for the selective derivatization of this compound is a burgeoning area of research with immense potential. The pyridine ring, while a common motif in pharmaceuticals, can be challenging to functionalize with high regioselectivity. uni-muenster.dechemeurope.com Modern catalytic approaches, particularly those involving transition metals, are providing powerful tools to address this challenge.

A significant focus will be on the catalytic C-H functionalization of the pyridine ring. This strategy allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, avoiding the need for pre-functionalized starting materials and thus streamlining synthetic routes. acs.orgmdpi.com For this compound, this could enable the introduction of a wide range of functional groups at specific positions on the pyridine ring, leading to novel analogues with tailored properties. For example, Rh(III)-catalyzed C-H functionalization has been successfully employed for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This methodology could be adapted to introduce substituents at the C-2, C-4, or C-5 positions of the 6-fluoropyridine core.

Another promising avenue is the use of electrochemical methods for carboxylation. Recent studies have shown that the electrochemical carboxylation of pyridines using CO₂ can be achieved with high regioselectivity, offering a sustainable and efficient way to introduce carboxylic acid groups. nih.govchemistryviews.org While this compound already possesses a carboxylic acid group, this methodology could be explored for the synthesis of di-carboxylic acid derivatives or for the carboxylation of related fluoropyridine precursors. The ability to tune the regioselectivity of the carboxylation by modifying the electrochemical reactor setup further enhances the versatility of this approach. nih.gov

The development of catalysts for the selective functionalization of the carboxylic acid moiety itself is also a key research direction. For instance, deoxyfluorinated amidation and esterification of carboxylic acids using reagents like 2-pyridinesulfonyl fluoride (B91410) provide a mild and efficient one-pot method for creating amide and ester derivatives. rsc.org Applying such methods to this compound would facilitate its conjugation to a wide range of amines and alcohols, which is crucial for its application as a pharmaceutical intermediate.

Furthermore, the exploration of catalysts that can selectively activate and functionalize the C-F bond, although challenging, could open up new avenues for derivatization. While C-F bonds are generally robust, certain transition metal complexes have shown the ability to mediate their transformation.

Advanced Pharmaceutical Intermediate Synthesis Methodologies

The role of this compound as a pharmaceutical intermediate is expected to expand significantly with the advent of advanced synthesis methodologies. Its structural motifs are present in numerous bioactive molecules, and the ability to efficiently synthesize and modify this compound is crucial for the development of new drugs.

Late-stage functionalization, the process of introducing chemical modifications at a late stage in a synthetic sequence, is a particularly powerful strategy in drug discovery. acs.org This approach allows for the rapid generation of a diverse set of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships. For this compound, this could involve the development of methods for the late-stage C-H fluorination of the pyridine ring, followed by nucleophilic aromatic substitution of the newly introduced fluoride. acs.org This two-step sequence would enable the installation of a wide array of functional groups at the 2-position, providing access to a rich chemical space of potential drug candidates.

The synthesis of complex heterocyclic systems incorporating the this compound scaffold is another key area of focus. For example, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has been shown to yield compounds with potent antibacterial activity. nih.gov Future research could explore the synthesis of analogous oxazolidinones starting from this compound, potentially leading to new antibiotics with improved efficacy or a different spectrum of activity.

Moreover, the development of synthetic routes that allow for the precise control of stereochemistry is paramount, as the biological activity of a drug is often dependent on its three-dimensional structure. Catalytic stereoselective dearomatization of pyridines is an emerging field that provides access to chiral, non-planar pyridine derivatives. mdpi.com Applying such methodologies to precursors of this compound could lead to the synthesis of enantiomerically pure compounds with unique pharmacological profiles.

The table below summarizes some of the advanced synthesis methodologies and their potential applications for this compound.

| Methodology | Potential Application for this compound | Key Advantages |

| Flow Chemistry | Scalable and safe synthesis of the parent compound and its derivatives. | Enhanced safety, improved reaction control, higher yields. organic-chemistry.org |

| Automated Synthesis | High-throughput synthesis of compound libraries for drug screening. | Rapid exploration of chemical space, accelerated discovery. uchicago.edu |

| Catalytic C-H Functionalization | Selective introduction of functional groups onto the pyridine ring. | Atom economy, streamlined synthetic routes. mdpi.comnih.gov |

| Electrochemical Carboxylation | Synthesis of dicarboxylic acid derivatives or precursors. | Sustainable, tunable regioselectivity. nih.govchemistryviews.org |

| Late-Stage Functionalization | Rapid generation of diverse analogues for SAR studies. | Efficient exploration of structure-activity relationships. acs.org |

| Stereoselective Synthesis | Preparation of enantiomerically pure compounds with defined 3D structures. | Access to novel pharmacological profiles. mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-fluoropyridin-3-yl)acetic acid, and what experimental conditions optimize yield?

- Methodological Answer : A common approach involves nucleophilic substitution at the 6-fluoro position of pyridine derivatives. For example, fluorinated pyridine precursors can undergo coupling with acetic acid derivatives using palladium-catalyzed cross-coupling reactions. Key reagents include catalytic Pd/C or Pd(OAc)₂, with bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C . Optimization requires monitoring reaction progress via TLC or HPLC, and yields are improved by inert atmosphere (N₂/Ar) to prevent oxidation side reactions.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Fluorine-specific ¹⁹F NMR can resolve fluoropyridine ring interactions. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%). For quantification, LC-MS/MS (as used in PFAS analysis) provides sensitivity for trace impurities, with mobile phases like acetonitrile/0.1% formic acid .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation ). Store in sealed containers at 2–8°C, away from oxidizers. In case of spills, neutralize with sand or vermiculite, collect in approved containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for fluoropyridine-acetic acid derivatives?

- Methodological Answer : Discrepancies often arise from variations in solvent purity, catalyst loading, or reaction time. Systematic optimization via Design of Experiments (DoE) is recommended. For example, a 3² factorial design testing temperature (80°C vs. 100°C) and catalyst concentration (1% vs. 5% Pd/C) can identify critical factors. Cross-validate results using LC-MS/MS to quantify unreacted starting materials and byproducts .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

- Methodological Answer : Decomposition via hydrolysis or oxidation can be minimized by storing under nitrogen in amber glass vials. Add stabilizers like 0.1% BHT (butylated hydroxytoluene) if compatible with downstream applications. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. How can computational methods predict the reactivity of the fluoropyridine ring in drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-density distribution to identify reactive sites. Molecular docking studies (AutoDock Vina) assess binding affinity to targets like kinase enzymes. Compare with experimental SAR data from analogues (e.g., 6-chloro or 6-methyl derivatives) to validate predictions .

Q. What advanced techniques validate the purity of this compound in complex matrices?

- Methodological Answer : Combine orthogonal methods:

- 2D-NMR (COSY, HSQC) to confirm proton-carbon correlations.

- Ion Chromatography for detecting ionic impurities (e.g., residual acetate).

- ICP-MS to rule out heavy metal contamination from catalysts.

Cross-reference with certified reference materials (CRMs) if available .

Data-Driven Insights

| Parameter | Typical Range | Key Evidence |

|---|---|---|

| Melting Point | 120–125°C (estimated) | |

| LogP (Lipophilicity) | 1.2–1.8 (calculated) | |

| NMR Shift (¹⁹F, ppm) | -110 to -115 (vs. CFCl₃) | |

| HPLC Retention Time | 8.2–8.5 min (C18 column) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.